2-(2-methoxy-5-sulfamoylphenyl)acetic acid
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Overview
Description
2-(2-methoxy-5-sulfamoylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol It is characterized by the presence of a methoxy group, a sulfonamide group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-sulfamoylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-5-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-5-sulfamoylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 2-(2-hydroxy-5-sulfamoylphenyl)acetic acid.
Reduction: 2-(2-methoxy-5-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxy-5-sulfamoylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-5-sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to a reduction in the production of essential metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxy-5-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a sulfonamide group.
2-(2-hydroxy-5-sulfamoylphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-methoxy-5-aminophenyl)acetic acid: Similar structure but with an amine group instead of a sulfonamide group.
Uniqueness
2-(2-methoxy-5-sulfamoylphenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group is particularly significant for its potential as an enzyme inhibitor and its applications in medicinal chemistry .
Properties
CAS No. |
926224-34-2 |
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Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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